

# Technical Guide: Talazoparib-13C,d4 - Certificate of Analysis and Purity Assessment

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies and quality control parameters for **Talazoparib-13C,d4**, a stable isotope-labeled internal standard essential for the accurate quantification of the potent PARP inhibitor, Talazoparib. This document outlines typical purity specifications, detailed experimental protocols for its analysis, and the biochemical pathway in which Talazoparib is active.

#### **Certificate of Analysis (Representative Data)**

A Certificate of Analysis for **Talazoparib-13C,d4** provides critical information regarding its identity, purity, and isotopic enrichment. The following tables summarize typical quantitative data for a representative batch.

Table 1: Identity and General Properties



Parameter	Specification	
Chemical Name	(4-((3-((4-carbamoyl-2-fluorophenyl)methyl)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-yl)methyl)benzoyl-13C)amino)-N,N-di(methyl-d2)acetamide	
Molecular Formula	C24H20 <sup>13</sup> CF2N5O3D4	
Molecular Weight	486.52 g/mol	
Appearance	White to Off-White Solid	
Solubility	Soluble in DMSO	

Table 2: Purity and Isotopic Enrichment

Analysis Method	Parameter	Result
HPLC/UV	Chemical Purity	≥99.5%
Mass Spectrometry	Isotopic Purity	≥99%
Mass Spectrometry	Isotopic Enrichment	≥98% (d4), ≥99% (13C)

### **Experimental Protocols**

Detailed methodologies are crucial for the accurate assessment of **Talazoparib-13C,d4**. The following protocols are representative of the analytical techniques used for quality control.

## High-Performance Liquid Chromatography (HPLC) for Chemical Purity

This method is designed to determine the chemical purity of **Talazoparib-13C,d4** by separating it from any potential impurities.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 μm).



• Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

• Flow Rate: 1.0 mL/min.

Detection: UV at 254 nm.

Injection Volume: 10 μL.

Procedure: A solution of Talazoparib-13C,d4 is prepared in a suitable solvent (e.g., DMSO or mobile phase) and injected into the HPLC system. The peak area of Talazoparib-13C,d4 is compared to the total area of all peaks to determine its purity.

## Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Isotopic Purity and Enrichment

LC-MS/MS is a highly sensitive and specific method used to confirm the identity and determine the isotopic purity and enrichment of **Talazoparib-13C,d4**.[1]

- Instrumentation: A triple quadrupole mass spectrometer coupled with an HPLC system.
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- Multiple Reaction Monitoring (MRM) Transitions:
  - Talazoparib: m/z 381.2 → 165.1[1]
  - Talazoparib-13C,d4: m/z 386.2 → 165.1[1]
- Procedure: A dilute solution of Talazoparib-13C,d4 is infused into the mass spectrometer.
  The relative intensities of the mass signals corresponding to the labeled and unlabeled species are measured to determine the isotopic purity and enrichment.

### Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

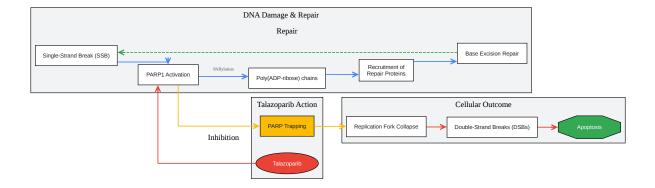
<sup>1</sup>H and <sup>13</sup>C NMR spectroscopy are used to confirm the chemical structure of **Talazoparib-13C,d4** and to ensure the positions of the isotopic labels.



- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Solvent: Deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>).
- Procedure: A sample of **Talazoparib-13C,d4** is dissolved in the deuterated solvent, and <sup>1</sup>H and <sup>13</sup>C NMR spectra are acquired. The resulting spectra are analyzed to confirm the expected chemical shifts and coupling constants, and to verify the incorporation of the <sup>13</sup>C and deuterium labels at the specified positions.

#### **Visualizations**

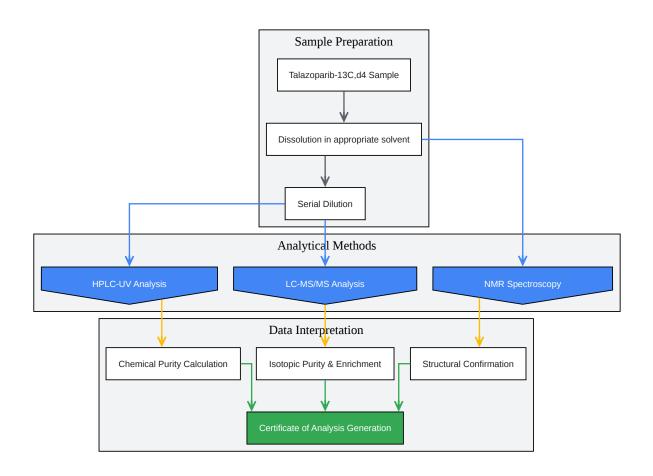
The following diagrams illustrate the PARP inhibition signaling pathway and a typical experimental workflow for the analysis of **Talazoparib-13C,d4**.



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Figure 1: Talazoparib's Mechanism of Action via PARP Inhibition.





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Figure 2: Experimental Workflow for Quality Control of **Talazoparib-13C,d4**.

#### Conclusion

The quality and characterization of **Talazoparib-13C,d4** are paramount for its use as a reliable internal standard in quantitative bioanalysis. The analytical methods described in this guide, including HPLC, LC-MS/MS, and NMR, provide a robust framework for ensuring the identity,



purity, and isotopic integrity of this critical research tool. Adherence to these, or similar, rigorous analytical standards is essential for generating accurate and reproducible data in preclinical and clinical studies involving Talazoparib.

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#### References

- 1. ijpsr.com [ijpsr.com]
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